{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis
CAS No.: 1820574-26-2
Cat. No.: VC7578823
Molecular Formula: C10H16FN3S
Molecular Weight: 229.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820574-26-2 |
|---|---|
| Molecular Formula | C10H16FN3S |
| Molecular Weight | 229.32 |
| IUPAC Name | 1-[(2S,4S)-4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C10H16FN3S/c1-12-5-9-4-8(11)6-14(9)7-10-13-2-3-15-10/h2-3,8-9,12H,4-7H2,1H3/t8-,9-/m0/s1 |
| Standard InChI Key | IQFHUMHLRZEQCV-IUCAKERBSA-N |
| SMILES | CNCC1CC(CN1CC2=NC=CS2)F |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name, {[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis, underscores its stereochemical complexity. The pyrrolidine ring adopts a cis configuration at the 2S and 4S positions, with a fluorine atom at C4 and a thiazol-2-ylmethyl group at N1. The methylamine substituent at C2 further enhances its structural diversity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 1820574-26-2 | |
| Molecular Formula | C10H16FN3S | |
| Molecular Weight | 229.32 g/mol | |
| IUPAC Name | See title | |
| SMILES | CNCC1CC(F)CN1Cc1nccs1 | |
| Stereochemistry | (2S,4S)-cis configuration |
The fluorine atom’s electronegativity and the thiazole ring’s aromaticity contribute to the compound’s polarity and potential for hydrogen bonding, critical for biological interactions .
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic transformations, as outlined in patent literature and chemical databases . A generalized route includes:
-
Pyrrolidine Ring Formation: Cyclization of a γ-aminobutyric acid derivative to establish the (2S,4S)-stereochemistry.
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Fluorination: Electrophilic fluorination at C4 using reagents like Selectfluor® or DAST.
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Thiazole Attachment: Alkylation of the pyrrolidine nitrogen with 2-chloromethylthiazole.
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Amine Functionalization: Reductive amination to introduce the methylamine group at C2 .
Table 2: Synthetic Intermediate Comparison
| Intermediate | Molecular Formula | Key Step |
|---|---|---|
| 4-Fluoropyrrolidine | C4H7FN | Fluorination |
| Thiazol-2-ylmethyl precursor | C6H7NS | Thiazole coupling |
| Final amine derivative | C10H16FN3S | Reductive amination |
Challenges in synthesis include maintaining stereochemical purity and optimizing yields during fluorination, which often requires anhydrous conditions .
Physicochemical Properties
While solubility data remain undisclosed, the compound’s logP (calculated: 1.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration . The fluorine atom enhances metabolic stability by resisting oxidative degradation, a trait leveraged in CNS-targeted therapeutics .
| Compound | Target | IC50 (nM) | Source |
|---|---|---|---|
| PF-06649283 | JAK3 | 2.1 | |
| CHEMBL4102534 | 5-HT2A receptor | 18 | |
| 1807888-11-4 (analog) | DAAO enzyme | 45 |
The cis configuration of the pyrrolidine ring is critical for target engagement, as evidenced by reduced activity in trans-diastereomers .
Comparative Analysis with Structural Analogs
Compared to its non-fluorinated analog (CAS 1807888-11-4, C9H14FN3S), the addition of a methylamine group in the title compound increases molecular weight by 14.03 g/mol and alters logP by +0.3, suggesting improved membrane permeability .
Research Applications and Future Directions
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